Meta-Substituted Benzoic Acid vs. Para Isomer: Structural and Synthetic Differentiation
The target compound, 3-(1-phenyl-1H-pyrazol-4-yl)benzoic acid, bears the carboxylic acid functionality at the meta position relative to the pyrazole linkage, whereas its closest commercial analog, 4-(1-phenyl-1H-pyrazol-4-yl)benzoic acid, possesses a para-substitution pattern . This positional isomerism results in distinct InChIKeys (HRVHKCQOHDEUMH-UHFFFAOYSA-N vs. FJNVVAYVVGOLHP-UHFFFAOYSA-N) and SMILES strings (O=C(O)C1=CC=CC(C2=CN(C3=CC=CC=C3)N=C2)=C1 vs. O=C(O)C1=CC=C(C=C1)C2=CN(C3=CC=CC=C3)N=C2), confirming non-interchangeable chemical identities . In SAR studies on heterocyclic ring-containing benzoic acids, meta- versus para- substitution has been shown to yield substantial differences in biological activity; for example, in a series of retinoic acid receptor antagonists, the meta-substituted analogs demonstrated distinct binding affinity profiles compared to their para counterparts [1].
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | Meta-substituted benzoic acid (3-position attachment) |
| Comparator Or Baseline | Para-substituted benzoic acid (4-position attachment, CAS not available) |
| Quantified Difference | Different InChIKey and SMILES; distinct molecular geometry |
| Conditions | Structural analysis based on vendor-reported identifiers |
Why This Matters
Procurement of the incorrect regioisomer will produce a different chemical entity with potentially divergent biological activity, compromising SAR studies and lead optimization efforts.
- [1] Yoshimura H, Kikuchi K, Hibi S, et al. A Novel Type of Retinoic Acid Receptor Antagonist: Synthesis and Structure-Activity Relationships of Heterocyclic Ring-Containing Benzoic Acid Derivatives. Journal of Medicinal Chemistry. 2000. View Source
